molecular formula C7H2BrN3S B11873043 2-Bromothiazolo[5,4-c]pyridine-7-carbonitrile

2-Bromothiazolo[5,4-c]pyridine-7-carbonitrile

Cat. No.: B11873043
M. Wt: 240.08 g/mol
InChI Key: CWZQCDZBHJAARD-UHFFFAOYSA-N
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Description

2-Bromothiazolo[5,4-c]pyridine-7-carbonitrile is a heterocyclic compound that features a thiazole ring fused to a pyridine ring, with a bromine atom at the 2-position and a cyano group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromothiazolo[5,4-c]pyridine-7-carbonitrile typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of a brominated pyridine derivative with a thioamide under specific conditions to form the desired thiazole ring . The reaction conditions often include the use of a base such as triethylamine and a solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and scale-up techniques would apply, including optimization of reaction conditions for yield and purity, as well as the use of continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Bromothiazolo[5,4-c]pyridine-7-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms in the thiazole ring.

    Cyclization Reactions: The cyano group can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

2-Bromothiazolo[5,4-c]pyridine-7-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromothiazolo[5,4-c]pyridine-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptor proteins, modulating their function. The exact pathways involved depend on the specific biological system being studied .

Properties

Molecular Formula

C7H2BrN3S

Molecular Weight

240.08 g/mol

IUPAC Name

2-bromo-[1,3]thiazolo[5,4-c]pyridine-7-carbonitrile

InChI

InChI=1S/C7H2BrN3S/c8-7-11-6-4(1-9)2-10-3-5(6)12-7/h2-3H

InChI Key

CWZQCDZBHJAARD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C=N1)SC(=N2)Br)C#N

Origin of Product

United States

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